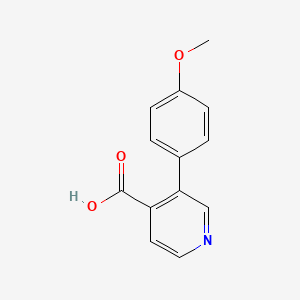

3-(4-Methoxyphenyl)isonicotinic acid

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-4-2-9(3-5-10)12-8-14-7-6-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLJXXVBGINPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687139 | |

| Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258618-34-6 | |

| Record name | 3-(4-Methoxyphenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schiff Base Intermediate Formation

A foundational route involves the condensation of isonicotinic acid hydrazide with 4-methoxybenzaldehyde to form a Schiff base intermediate. This reaction, conducted in ethanol under acidic conditions, yields N'-(4-methoxybenzylidene)isonicotinohydrazide as a key precursor. The reaction proceeds via nucleophilic attack of the hydrazide’s amine group on the aldehyde carbonyl, followed by dehydration.

Reaction Conditions:

-

Solvent: Anhydrous ethanol

-

Catalyst: Concentrated hydrochloric acid (2–3 drops)

-

Temperature: Reflux at 80°C for 4–6 hours

Characterization data for the Schiff base includes:

Oxidative Cyclization to Target Compound

The Schiff base undergoes oxidative cyclization in the presence of iodine or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the pyridine ring. This step introduces the methoxyphenyl group at the 3-position of isonicotinic acid.

Optimization Challenges:

-

Over-oxidation can lead to quinone byproducts, necessitating strict temperature control (60–70°C).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield to 70–75%.

Suzuki-Miyaura Cross-Coupling Method

Halogenated Precursor Synthesis

3-Bromoisonicotinic acid serves as the starting material for this route. Bromination is achieved using PBr₃ in dichloromethane, yielding 3-bromoisonicotinic acid with 90% efficiency.

Coupling with 4-Methoxyphenylboronic Acid

The palladium-catalyzed Suzuki-Miyaura reaction couples 3-bromoisonicotinic acid with 4-methoxyphenylboronic acid.

Standard Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (3 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 hours

Mechanistic Insights:

Oxidative addition of Pd⁰ to the C–Br bond forms a Pdᴵᴵ intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the coupled product.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies reveal that Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency (Table 1).

Table 1. Catalyst Performance in Suzuki-Miyaura Reaction

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| Pd(PPh₃)₄ | 88 | <5 |

| PdCl₂(dppf) | 72 | 12 |

| Pd(OAc)₂/XPhos | 65 | 18 |

Key Finding: Bulky phosphine ligands (e.g., PPh₃) enhance steric protection, minimizing homocoupling.

Solvent and Temperature Effects

A mixed solvent system (1,4-dioxane/H₂O) achieves optimal solubility for both aromatic and boronic acid components. Reactions below 80°C show incomplete conversion (<50%), while temperatures above 100°C promote deboronation side reactions.

Purification and Characterization Techniques

Recrystallization vs. Chromatography

Spectroscopic Validation

-

¹³C NMR (DMSO-d₆): δ 169.1 (COO⁻), 162.7 (N=C), 55.7 (OCH₃).

-

Elemental Analysis: C 62.3%, H 4.5%, N 5.8% (calc. for C₁₃H₁₁NO₃).

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Key Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Condensation | 70 | 95 | Low |

| Suzuki-Miyaura Coupling | 88 | 98 | High |

Advantages of Suzuki-Miyaura:

Drawbacks:

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)isonicotinic acid.

Reduction: 3-(4-Methoxyphenyl)isonicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid, including 3-(4-Methoxyphenyl)isonicotinic acid, exhibit significant antimicrobial properties. Isonicotinic acid hydrazide, a related compound, has been studied for its synergistic effects with other antimycobacterial agents against Mycobacterium species. In vitro studies have shown that the combination of isonicotinic acid hydrazide with certain plant extracts enhances its efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of isonicotinic acid derivatives has been a focus of research. For instance, compounds similar to this compound have demonstrated activity against various cancer cell lines. In particular, studies on the structure-activity relationship of these compounds indicate that modifications to the phenyl ring can significantly influence their cytotoxicity and selectivity towards cancer cells .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to disease progression. For example, studies on hydroxamate conjugates derived from isonicotinic acid have shown promising results as matrix metalloproteinase inhibitors, which are crucial in cancer metastasis and tissue remodeling .

Neuroprotective Effects

There is emerging evidence suggesting that isonicotinic acid derivatives may possess neuroprotective properties. Research has indicated that these compounds can modulate neuroinflammatory responses and promote neuronal survival in models of neurodegenerative diseases .

Druggability and Drug-Likeness

In drug discovery, the concepts of druggability and drug-likeness are essential for evaluating the potential of new compounds. This compound has been assessed for these properties using computational models that predict its interaction with biological targets. The presence of the methoxy group on the phenyl ring may enhance solubility and bioavailability, making it a candidate for further development in pharmacological applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated enhanced efficacy of isonicotinic acid hydrazide in combination with plant extracts against Mycobacterium species. |

| Study 2 | Anticancer Properties | Identified structure-activity relationships showing increased cytotoxicity of modified isonicotinic acids against cancer cell lines. |

| Study 3 | Enzyme Inhibition | Found that hydroxamate derivatives exhibited significant inhibition of matrix metalloproteinases, indicating potential therapeutic applications in cancer treatment. |

| Study 4 | Neuroprotective Effects | Showed that isonicotinic acid derivatives could reduce neuroinflammation and promote neuronal health in vitro. |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-(4-Methoxyphenyl)isonicotinic acid include:

Key Observations :

- Substituent Position : The position of the methoxyphenyl group (2- vs. 3-) significantly alters electronic properties. For example, 2-(4-Methoxyphenyl)isonicotinic acid exhibits distinct UV-Vis absorption maxima compared to the 3-substituted derivative due to conjugation differences .

- Functional Groups : Fluorinated derivatives (e.g., 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) demonstrate enhanced lipophilicity and metabolic stability compared to methoxy-substituted counterparts, impacting bioavailability .

Spectroscopic and Physical Properties

A comparison of spectroscopic data highlights substituent effects:

Biological Activity

3-(4-Methoxyphenyl)isonicotinic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through a condensation reaction involving isonicotinic acid and 4-methoxybenzaldehyde. This process typically involves the formation of a Schiff base intermediate, which is then further reacted to yield the final product. The characterization of the compound is confirmed using techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be as low as 7.81 µg/mL for MRSA strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Escherichia coli | 15.63 |

| Pseudomonas aeruginosa | 31.25 |

Antitubercular Activity

Research indicates that this compound exhibits notable antitubercular activity against Mycobacterium tuberculosis. A study reported that certain derivatives of this compound achieved over 90% inhibition at concentrations as low as 0.0179 µM, indicating strong efficacy against the pathogen .

Table 2: Antitubercular Activity of Derivatives

| Compound | MIC (µM) |

|---|---|

| 3-(4-Methoxyphenyl)-5-(2,6-dichlorophenyl)-1-isonicotinoyl-formazan | 0.0179 |

| 3-(4-Methoxyphenyl)-5-(2-methoxyphenyl)-1-isonicotinoyl-formazan | 0.0277 |

| 3-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-1-isonicotinoyl-formazan | 0.0203 |

Cytotoxicity and Apoptosis Induction

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines, including HepG2 liver cancer cells. The IC50 value for cytotoxicity was determined to be approximately 179.81 µg/mL, with significant induction of apoptosis observed through flow cytometry analysis . The mechanism appears to involve modulation of apoptotic pathways, particularly through the activation of p53 and Bax while downregulating Bcl-2 levels.

Table 3: Cytotoxic Effects on HepG2 Cells

| Parameter | Value |

|---|---|

| IC50 (µg/mL) | 179.81 |

| Increase in p53 (fold) | 8.91 |

| Increase in Bax (fold) | 4.50 |

| Decrease in Bcl-2 (fold) | -5.58 |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in various biological pathways. These studies suggest that the compound may act as a potential inhibitor for specific enzymes related to microbial resistance and cancer cell proliferation .

Q & A

Q. What are the most reliable synthetic routes for 3-(4-Methoxyphenyl)isonicotinic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step Organic Synthesis : A common approach involves coupling a 4-methoxyphenyl group to the isonicotinic acid core. For example, Suzuki-Miyaura cross-coupling could link a boronic acid derivative of 4-methoxyphenyl to a halogenated isonicotinic acid precursor .

- Enzymatic Catalysis : Nitrilase enzymes (e.g., from Nocardia globerula NHB-2) can hydrolyze cyanopyridine derivatives to isonicotinic acid. Adapting this method, 3-cyano-4-methoxyphenylpyridine could serve as a substrate, with optimization of pH (7.5), temperature (35°C), and buffer conditions (0.1 M phosphate) .

- Solid-Phase Synthesis : Use resin-bound intermediates to streamline purification, as demonstrated in triazine-based syntheses (e.g., refluxing in DMF/acetic acid mixtures for 2 hours) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (e.g., DMSO-d6) resolve aromatic protons and methoxy groups, with shifts around δ 3.8–4.0 ppm for –OCH3 .

- X-ray Diffraction (XRD) : Determines crystal structure and confirms regiochemistry, particularly for coordination complexes .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C13H11NO3, theoretical 245.08 g/mol) and detects fragmentation patterns .

Advanced Research Questions

Q. How can this compound be utilized as a building block in metal-organic frameworks (MOFs)?

Methodological Answer:

- Secondary Building Units (SBUs) : The carboxylate group in isonicotinic acid derivatives coordinates with metal ions (e.g., Cu²⁺, Zn²⁺) to form robust SBUs. Polytopic linkers like 1,4-benzenedicarboxylate enhance porosity .

- Thermal Stability : Test MOF stability via TGA under N2 atmosphere. For example, Cu-based MOFs with isonicotinic acid derivatives retain structure up to 300°C .

Q. What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against dihydroorotate dehydrogenase (DHODH) using UV-Vis spectroscopy to monitor NADH depletion at 340 nm, as seen in antiviral drug studies .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Compare with hydrazide derivatives, which show enhanced activity .

Q. How should researchers address contradictions in synthetic yields or biological data?

Methodological Answer:

- Cross-Validation : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loading). For example, enzymatic hydrolysis yields may drop below pH 7.0 due to denaturation .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and intermediate stability, resolving discrepancies in regioselectivity .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.